Fmoc-val-osu

Peptide Synthesis Coupling Efficiency Solid-Phase Peptide Synthesis

Standard Fmoc-Val-OH coupling in SPPS can yield as low as 25% for sterically hindered sequences, with significant epimerization risk. Fmoc-Val-OSu is a pre-activated NHS-ester building block that eliminates these variables. • Delivers >85% coupling yield vs. ~25% with in situ activation for difficult sequences • Eliminates racemization, preserving stereochemical integrity for therapeutic peptides • Validated for Val-Cit-PAB ADC linker synthesis at 85% yield with complete stereoretention • ≥99% HPLC grade available to minimize downstream purification burden

Molecular Formula C24H24N2O6
Molecular Weight 436.5 g/mol
CAS No. 130878-68-1
Cat. No. B557352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-val-osu
CAS130878-68-1
Synonymsfmoc-val-osu; 130878-68-1; (S)-2,5-Dioxopyrrolidin-1-yl2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanoate; Fmoc-L-Val-OSu; AmbotzFAA6560; SCHEMBL12094357; MolPort-008-267-791; ZINC2526283; CF-862; MFCD00153370; AKOS015904089; AK-45756; SC-21000; KB-281510; FT-0626514; ST24026512; K-4069; I14-18064; N-(9H-Fluorene-9-ylmethoxycarbonyl)-L-valinesuccinimidylester; 2,5-Dioxopyrrolidin-1-ylN-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valinate
Molecular FormulaC24H24N2O6
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C24H24N2O6/c1-14(2)22(23(29)32-26-20(27)11-12-21(26)28)25-24(30)31-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19,22H,11-13H2,1-2H3,(H,25,30)
InChIKeyJPJMNCROLRPFHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Val-OSu: Properties and SPPS Role


Fmoc-Val-OSu (N-Fmoc-L-valine N-succinimidyl ester) is a pre-activated amino acid building block designed for Fmoc-based solid-phase peptide synthesis (SPPS). Its core structural characteristic combines an Fmoc-protected amine with an NHS-ester-activated carboxyl group, which serves as an efficient leaving group to facilitate amide bond formation without the need for in situ activation reagents [1]. This compound is commonly used for the introduction of valine residues into growing peptide chains. Commercial availability of Fmoc-Val-OSu is typically in purity grades ranging from 95% to ≥99% as determined by HPLC .

Fmoc-Val-OSu vs Fmoc-Val-OH in Sensitive Peptide Synthesis


Substituting Fmoc-Val-OSu with standard Fmoc-Val-OH in solid-phase peptide synthesis (SPPS) introduces significant variability in critical process parameters, most notably coupling yield and the risk of epimerization. The use of in situ activation methods for Fmoc-Val-OH, such as DIC/HOBt, can result in coupling yields as low as 25% for sterically hindered or difficult sequences, whereas pre-activation with the NHS ester moiety in Fmoc-Val-OSu provides a standardized reactivity that eliminates this source of variability . Furthermore, the activation of valine's carboxyl group with carbodiimides can lead to racemization (loss of enantiopurity), a side reaction that Fmoc-Val-OSu effectively mitigates by avoiding the formation of racemization-prone intermediates during coupling [1]. The commercial supply chain for Fmoc-Val-OSu also shows considerable variation in purity specifications, with available grades ranging from 95% to ≥99% (HPLC), a differential that directly impacts the purity profile of the final peptide product .

Fmoc-Val-OSu: Quantitative Evidence Guide


Improved Coupling Yield Over In Situ Activation

The pre-activation of valine with an N-hydroxysuccinimide (NHS) ester moiety in Fmoc-Val-OSu provides a standardized and highly efficient acylating species, bypassing the need for in situ activation using carbodiimide-based reagents. A comparative study demonstrated a yield improvement to over 85% for Fmoc-Val-OSu versus an average of 25% for traditional coupling agents in challenging sequences .

Peptide Synthesis Coupling Efficiency Solid-Phase Peptide Synthesis

Efficient Fmoc-Val-Cit-PAB Linker Synthesis

In the synthesis of Fmoc-Val-Cit-PAB, a crucial intermediate for antibody-drug conjugate (ADC) linkers, the use of Fmoc-Val-OSu as the activated amino acid building block enables a robust and efficient synthetic route. A published method describes the addition of Fmoc-Val-OSu to Fmoc-Cit-PABOH, resulting in an overall yield of 85% for the desired product and crucially avoids epimerization at the valine chiral center [1].

Antibody-Drug Conjugate (ADC) Linker Synthesis Targeted Drug Delivery

Supplier Purity Grade Variations

The commercial purity of Fmoc-Val-OSu varies among suppliers, which is a critical factor for procurement decisions. Available technical data sheets confirm that product grades range from a standard purity of 95% to a higher purity of ≥99% as determined by HPLC .

Peptide Synthesis Purity Analysis HPLC

Reduced Racemization vs. In Situ Activation

Racemization at the α-carbon of the activated amino acid is a major side reaction during peptide coupling, leading to diastereomeric impurities that are difficult to separate. The use of pre-activated NHS esters like Fmoc-Val-OSu is cited as an effective method to minimize this risk, as it avoids the formation of the oxazolone intermediate that is prone to racemization during in situ activation with carbodiimides [1]. In a specific application, the synthesis of an ADC linker using Fmoc-Val-OSu was reported to 'avoid epimerization' [2].

Peptide Synthesis Racemization Epimerization

Preferred Starting Material for ADC Linkers

A 2023 patent application (CN Patent) specifically describes an optimized synthetic route for the preparation of Mc-Val-Cit-PABC-PNP, an antibody-drug conjugate linker, using Fmoc-Val-OSu as the essential starting material. The patent highlights the route's simplicity and the optimization of purification methods for each intermediate step, which were enabled by the use of this pre-activated building block [1].

Antibody-Drug Conjugate Linker Chemistry Patent

Racemization Reduction with NHS Ester Strategy

A key benefit of employing N-hydroxysuccinimide (NHS) esters, such as Fmoc-Val-OSu, in peptide synthesis is their ability to minimize racemization. This is a class-level advantage of NHS esters over other activation methods, as they form a stable intermediate that readily reacts with amines, thereby contributing to a more stereoselective coupling process and reducing the formation of unwanted diastereomers [1][2].

Peptide Synthesis Racemization Active Esters

Fmoc-Val-OSu Application Scenarios


High-Fidelity Difficult Sequence Synthesis

For the solid-phase synthesis of peptides containing challenging sequences, including those with β-branched or sterically hindered residues adjacent to valine, Fmoc-Val-OSu is the superior choice. By delivering >85% coupling yield compared to the 25% average yield with traditional activation methods, it overcomes the inherent inefficiency of incorporating valine in these difficult contexts .

Val-Cit-PAB ADC Linker Synthesis

Fmoc-Val-OSu is a preferred starting material for the efficient synthesis of the Val-Cit-PAB linker intermediate, a cornerstone in many ADC technologies. Its use in this pathway has been demonstrated to achieve an 85% yield while completely avoiding epimerization at the valine residue, ensuring the production of a high-purity, stereochemically pure linker essential for ADC safety and efficacy [1]. This utility is further validated by its specification as a key reagent in patent applications for optimized ADC linker syntheses [2].

High Crude Purity and Simplified Purification

When the goal is to minimize the complexity of downstream purification, procuring Fmoc-Val-OSu with the highest available purity (≥99% HPLC) is a strategic procurement decision. This higher purity grade, compared to standard 95% offerings, directly reduces the burden of deletion sequences and side products in the crude peptide mixture, thereby saving significant time and resources during preparative HPLC purification .

Synthesis of Stereochemically Sensitive Peptides

In the synthesis of therapeutic peptides where the stereochemical integrity of each amino acid is paramount, Fmoc-Val-OSu offers a critical advantage. Its pre-activated NHS ester form minimizes the risk of racemization, a common pitfall with in situ activation methods, thereby helping to ensure that the final peptide product is a single, biologically active diastereomer [3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-val-osu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.